molecular formula C20H17FN2O6S B2638685 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-19-7

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2638685
CAS No.: 900008-19-7
M. Wt: 432.42
InChI Key: ZUDRCLKCZFWOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1, a tosyloxy (p-toluenesulfonyloxy) group at position 4, and an ethyl carboxylate moiety at position 2.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-4-13(2)5-11-16)12-18(24)23(22-19)15-8-6-14(21)7-9-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDRCLKCZFWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

    Tosyloxy Group Addition: The tosyloxy group is introduced through a tosylation reaction using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate. Research indicates that derivatives of dihydropyridines exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds synthesized through multicomponent reactions showed promising Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
Dihydropyridazine derivatives have been evaluated for their anticancer properties. A study demonstrated that modifications of the pyridazine ring could enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit specific cancer-related pathways makes it a candidate for further investigation in cancer therapy .

Material Science Applications

1. Photovoltaic Materials
The unique structural properties of this compound make it suitable for use in organic photovoltaic devices. Its electron-donating and electron-withdrawing characteristics allow for effective charge separation and transport within organic solar cells .

2. Synthesis of Functional Polymers
This compound can serve as a precursor in the synthesis of functional polymers with tailored properties for use in coatings and adhesives. The incorporation of such compounds can enhance thermal stability and mechanical strength .

Case Studies

StudyApplicationFindings
Study 1 Antibacterial ActivityCompounds derived from dihydropyridazines exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
Study 2 Anticancer ActivityModifications to the pyridazine structure resulted in increased cytotoxicity against various cancer cell lines .
Study 3 Photovoltaic ApplicationsDemonstrated potential as a charge transport material in organic solar cells, improving efficiency .
Study 4 Functional PolymersUtilized as a building block for polymers with enhanced thermal and mechanical properties .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. For instance, it may inhibit the activity of kinases or phosphatases, thereby affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogous pyridazine derivatives primarily in the substituents at positions 1 and 4. Key structural analogs include:

Compound Name Substituent (Position 1) Substituent (Position 4) Molecular Formula Yield (%) Melting Point (°C) Biological Activity/Notes
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl Tosyloxy C₂₁H₁₉FN₂O₆S N/A N/A Potential prodrug or intermediate
Ethyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (18) 4-fluorophenyl Methyl + cyano C₁₆H₁₃FN₄O₃ N/A N/A Evaluated as a tau aggregation inhibitor
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-chlorophenyl Methyl C₁₆H₁₃ClN₄O₃ 63 109–110 Adenosine A1 receptor modulator
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-hydroxyphenyl Methyl C₁₅H₁₃N₃O₄ 95 220–223 High thermal stability
Ethyl 1-(4-methoxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-methoxyphenyl Methyl C₁₆H₁₅N₃O₄ 81 164.0–164.5 Moderate receptor affinity
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl Methoxy C₁₄H₁₃FN₂O₄ N/A N/A Commercial availability noted

Key Observations:

  • Position 4 Substituents: The tosyloxy group in the target compound contrasts with methyl, cyano, or methoxy groups in analogs. Tosyloxy’s bulkiness and electron-withdrawing nature may reduce solubility compared to smaller substituents but enhance reactivity in subsequent synthetic steps .
  • Position 1 Aromatic Groups : The 4-fluorophenyl group is common in several analogs, while others feature electron-donating (e.g., 4-methoxyphenyl) or electron-withdrawing (e.g., 3-chlorophenyl) groups. These modifications influence electronic properties and receptor binding .

Physicochemical Properties

  • Melting Points: Analogs with polar substituents (e.g., 12d, 4-hydroxyphenyl) exhibit higher melting points (220–223°C) due to hydrogen bonding, while nonpolar groups (e.g., 12b, 3-chlorophenyl) result in lower melting points (109–110°C) .
  • Solubility : The tosyloxy group in the target compound may reduce aqueous solubility compared to methoxy or hydroxy analogs but improve lipid solubility for membrane permeability .

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17FN2O6S. The compound contains a pyridazine ring, a fluorophenyl group, and a tosyloxy moiety, which contribute to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Pyridazine Formation : Cyclization of hydrazine derivatives with diketones.
  • Fluorophenyl Introduction : Achieved through nucleophilic aromatic substitution.
  • Esterification : The carboxylic acid group is esterified using ethanol.
  • Tosyloxy Group Addition : Introduced via tosylation with tosyl chloride.

This compound exhibits various biological activities primarily through enzyme inhibition and receptor modulation. It has been shown to interact with specific molecular targets, potentially inhibiting kinases or phosphatases involved in critical signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory and neuroprotective agent. It has been evaluated for its ability to inhibit various enzymes linked to disease processes:

  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on certain kinases involved in cancer progression.
  • Receptor Binding Assays : Evaluations have indicated its potential in modulating receptor activities relevant to inflammation and neurodegenerative diseases.

Case Study 1: Anti-Cancer Activity

A study investigated the compound's efficacy in inhibiting cancer cell proliferation. It demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

In another research effort, the compound was assessed for neuroprotective properties in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
Anti-cancerCell ProliferationSignificant inhibition observed
NeuroprotectionOxidative Stress ModelReduced markers of oxidative stress
Enzyme InhibitionKinase Inhibition AssayPotent inhibition of target kinases

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 1-(4-fluorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A key route involves cyclocondensation of hydrazone derivatives with ethyl cyanoacetate under elevated temperatures (e.g., 160°C for 2.5 hours), followed by purification via silica gel column chromatography using ethyl acetate/hexane mixtures . Optimization strategies include adjusting stoichiometry (e.g., excess ethyl cyanoacetate to drive the reaction) and controlling reaction time to minimize decomposition. Yields for analogous pyridazine derivatives range from 40% to 95%, influenced by substituent electronic effects and purification efficiency .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and what diagnostic spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (e.g., triplet for CH₂CH₃ at ~1.3 ppm in ¹H NMR; carbonyl carbons at ~165–170 ppm in ¹³C NMR). The 4-fluorophenyl substituent exhibits characteristic aromatic splitting patterns and fluorine-coupled peaks .
  • Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]⁺) corresponding to the exact mass (e.g., m/z ~450–460 range, depending on substituents). Fragmentation patterns should align with the loss of tosyloxy (-OTs) or ester groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators for particulate protection, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Storage : Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How do structural modifications at the 4-position (e.g., tosyloxy vs. other leaving groups) influence the compound’s reactivity in nucleophilic substitution or its biological activity?

  • Methodological Answer : The tosyloxy group (-OTs) enhances leaving-group ability due to its electron-withdrawing nature, facilitating nucleophilic displacement reactions. Comparative studies with analogues (e.g., pyridin-2-ylsulfanyl or halogen substituents) reveal differences in reaction kinetics and biological target engagement. For example, bulkier groups may sterically hinder reactivity but improve metabolic stability .

Q. What crystallographic approaches are used to resolve the three-dimensional structure of this compound, and how can software like SHELX improve refinement accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. SHELX software (e.g., SHELXL) refines structures by optimizing atomic displacement parameters and resolving twinning or disorder. Key steps include:

  • Data collection at high resolution (<1.0 Å) to reduce noise.
  • Use of restraints for flexible groups (e.g., ethyl ester side chains).
  • Validation via R-factor convergence and electron density maps .

Q. How can conformational analysis using ring puckering coordinates elucidate the stability of the dihydropyridazine core?

  • Methodological Answer : Cremer-Pople puckering parameters quantify out-of-plane displacements in the six-membered ring. Calculate amplitude (q) and phase (φ) angles from atomic coordinates to identify dominant puckering modes (e.g., chair, boat). Molecular dynamics simulations or DFT calculations can correlate puckering with steric strain or hydrogen-bonding interactions .

Q. How should researchers reconcile contradictions in reported synthetic yields or spectral data across studies?

  • Methodological Answer :

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent purity, catalyst loading, or temperature gradients). For example, microwave-assisted synthesis may improve yields versus conventional heating .
  • Spectral Variations : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts. Use high-field instruments (≥400 MHz) and internal standards (e.g., TMS) for consistency. Cross-validate with alternative techniques like IR or X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.